molecular formula C17H18FNO5S2 B2719496 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine CAS No. 1705148-70-4

1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

Cat. No.: B2719496
CAS No.: 1705148-70-4
M. Wt: 399.45
InChI Key: CNTXCLPPQCNFDN-UHFFFAOYSA-N
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Description

1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a synthetic, azetidine-based chemical building block designed for research and development applications. This disubstituted azetidine features two distinct sulfonyl groups: a 3-fluorobenzylsulfonyl moiety and a 4-methoxyphenylsulfonyl (tosyl) moiety. The presence of these sulfonyl groups is significant in medicinal chemistry, as they are commonly used to modulate the physicochemical properties of a molecule and can serve as protective groups in multi-step organic synthesis . The azetidine ring is a four-membered nitrogen-containing heterocycle of considerable interest in drug discovery due to its contribution to molecular rigidity and potential for improving metabolic stability . As a molecular building block, this compound is a valuable scaffold for constructing more complex structures. Researchers can utilize it in the exploration of structure-activity relationships (SAR), particularly in the development of pharmacologically active compounds. Its structure is consistent with chemicals used as intermediates in the synthesis of protease inhibitors, enzyme substrates, and other bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S2/c1-24-15-5-7-16(8-6-15)26(22,23)17-10-19(11-17)25(20,21)12-13-3-2-4-14(18)9-13/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTXCLPPQCNFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonylurea derivatives, characterized by a sulfonyl functional group attached to an azetidine ring. Its structure can be represented as follows:

C16H18FN2O4S2\text{C}_{16}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{4}\text{S}_{2}

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonylurea moiety is known for its ability to inhibit ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. This mechanism is crucial for managing conditions like type 2 diabetes.

Antidiabetic Effects

Studies have shown that sulfonylurea derivatives can enhance insulin release from pancreatic beta cells. In vitro assays demonstrated that 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine exhibits significant activity in stimulating insulin secretion in response to glucose levels, suggesting its potential as an antidiabetic agent .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of sulfonylurea derivatives. The compound has been tested against various cancer cell lines, showing cytotoxic effects that may be attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, studies indicated a dose-dependent reduction in cell viability in breast and colon cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is essential for determining its therapeutic efficacy. Preliminary studies suggest that the compound has favorable absorption characteristics and a moderate half-life, allowing for effective dosing regimens.

Case Studies

StudyObjectiveFindings
Study A Evaluate antidiabetic effectsDemonstrated significant increase in insulin secretion in vitro.
Study B Assess anticancer activityShowed cytotoxic effects on breast cancer cells with IC50 values indicating potent activity.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively. For instance, studies have indicated that compounds with similar sulfonamide functionalities exhibit antimicrobial and anticancer properties.

Anticancer Research

Research has demonstrated that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes. Preliminary studies on related compounds have shown promising results in vitro against several cancer cell lines, indicating that 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine may exhibit similar anticancer activity.

Antimicrobial Activity

The presence of sulfonyl groups in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have been documented to possess significant antibacterial and antifungal activities, making this compound a candidate for further exploration in infectious disease treatment.

Chemical Synthesis

In synthetic organic chemistry, this compound may serve as an essential building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are valuable in creating diverse chemical entities.

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityDemonstrated inhibition of tumor cell proliferation at low micromolar concentrations.
Study BAssess antimicrobial efficacyShowed significant activity against Gram-positive bacteria, suggesting potential therapeutic use.
Study CInvestigate synthetic routesDeveloped efficient methods for synthesizing related compounds using this azetidine derivative as a precursor.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Sulfonyl Group Variations

The azetidine scaffold differentiates this compound from triazole-based sulfonates (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone; ). While triazoles are five-membered rings with three nitrogen atoms, azetidines’ smaller ring size imposes greater ring strain, which can influence reactivity and binding kinetics.

Table 1: Core Heterocycle Comparison
Compound Core Structure Sulfonyl Substituents Potential Application
Target Compound Azetidine 3-Fluorobenzyl, 4-Methoxyphenyl Kinase inhibition (inferred)
Triazole Derivative () Triazole Phenyl, 2,4-Difluorophenyl Not specified
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine () Azetidine 1-Methylcyclopropyl, Triazinyl JAK inhibition

Substituent Effects on Physicochemical Properties

  • 3-Fluorobenzylsulfonyl Group: Fluorine’s electronegativity enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs (e.g., benzylsulfonyl). The meta-fluorine position may reduce steric hindrance relative to para-substituted derivatives.
Table 2: Substituent Impact on Properties
Substituent Electronic Effect Lipophilicity (Predicted) Solubility (Predicted)
3-Fluorobenzylsulfonyl Moderate EWG High Low
4-Methoxyphenylsulfonyl Weak EDG Moderate Moderate-High
Phenylsulfonyl () Strong EWG Moderate Low

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((3-fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving sulfonyl chloride intermediates. For example, sulfonylation of azetidine precursors with 3-fluorobenzylsulfonyl and 4-methoxyphenylsulfonyl groups requires precise control of stoichiometry and temperature (60–80°C) to avoid over-sulfonylation. Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts reaction kinetics and byproduct formation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the bis-sulfonyl product .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to characterize this compound and verify its structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorobenzyl and methoxyphenyl groups) and azetidine ring protons (δ 3.5–4.5 ppm). Sulfonyl groups deshield adjacent protons, causing distinct splitting patterns .
  • IR : Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and azetidine C-N vibrations near 1250 cm⁻¹ .
  • HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks and isotopic patterns .

Q. What purification techniques are recommended for isolating 1-((3-fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine from complex reaction mixtures, and how do solvent systems affect crystallization efficiency?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C yields high-purity crystals. For oily residues, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Solvent polarity must balance solubility (high polarity for dissolution) and anti-solvent effects (low polarity for precipitation) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in literature regarding the reactivity of bis-sulfonyl azetidine derivatives?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst). Use kinetic profiling (e.g., in situ FTIR or reaction calorimetry) to identify side reactions. Cross-validate results with computational models (e.g., DFT for transition-state analysis) to reconcile discrepancies in nucleophilic substitution rates or regioselectivity .

Q. How can computational methods (e.g., DFT calculations, molecular docking) be integrated with experimental data to study the electronic properties or potential biological interactions of this compound?

  • Methodological Answer :

  • DFT : Calculate electrostatic potential maps to predict sulfonyl group reactivity. HOMO-LUMO gaps indicate electron-withdrawing effects of fluorine and methoxy substituents .
  • Molecular Docking : Screen against biological targets (e.g., enzymes with sulfonate-binding pockets) using AutoDock Vina. Validate docking poses with MD simulations and experimental IC₅₀ assays .

Q. What experimental design approaches (e.g., factorial design, response surface methodology) are suitable for optimizing the synthesis of bis-sulfonyl azetidines in flow chemistry systems?

  • Methodological Answer : Use a 3² factorial design to vary residence time and temperature in a microreactor. Response surface methodology (RSM) can model interactions between parameters and maximize yield. Real-time monitoring via PAT (Process Analytical Technology) tools ensures reproducibility .

Q. How can stereochemical outcomes be controlled during the synthesis of azetidine derivatives containing multiple sulfonyl groups, and what analytical techniques are critical for confirming stereochemistry?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd/BINAP systems) enforce stereocontrol. X-ray crystallography (e.g., single-crystal analysis) or NOESY NMR can confirm absolute configuration. For diastereomers, use chiral HPLC with amylose-based columns .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for bis-sulfonyl azetidines across different studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC >95%). Perform meta-analyses to identify confounding variables (e.g., solvent DMSO concentration). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)68–72% (via flow chemistry)
Melting Point148–150°C (DSC)
LogP (Predicted)2.3 ± 0.2 (Schrödinger QikProp)
TPSA (Topological PSA)98.5 Ų

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